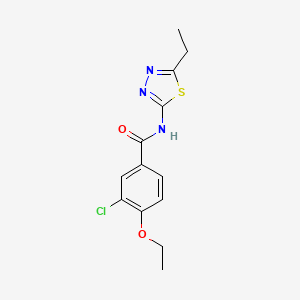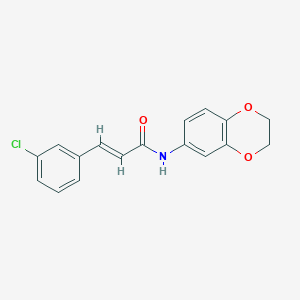
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPAA, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. CPAA has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
科学研究应用
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is not fully understood. However, studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and tumor growth. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest. In addition, 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide research. One area of interest is the development of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide and its potential as a therapeutic agent.
合成方法
The synthesis of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide involves the reaction of 3-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography to obtain 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in high yield and purity.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-3-1-2-12(10-13)4-7-17(20)19-14-5-6-15-16(11-14)22-9-8-21-15/h1-7,10-11H,8-9H2,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZCFCQROVISEV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
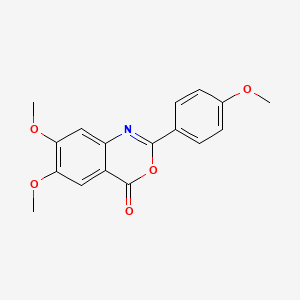
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
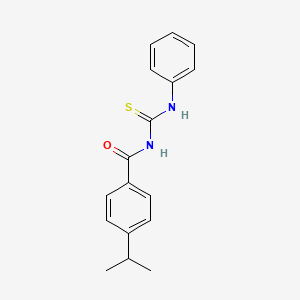
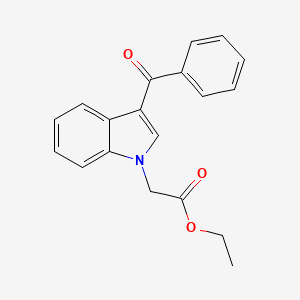
![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)
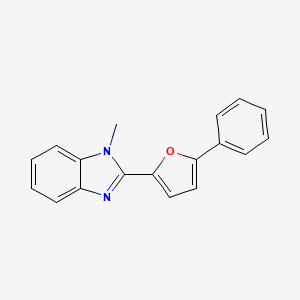
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
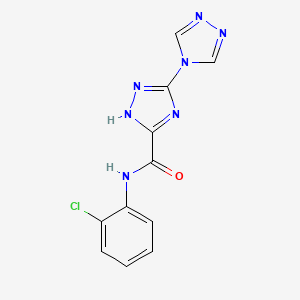
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
